molecular formula C21H28N2O2S B2500900 3-(4-METHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}PROPANAMIDE CAS No. 1428365-81-4

3-(4-METHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}PROPANAMIDE

Cat. No.: B2500900
CAS No.: 1428365-81-4
M. Wt: 372.53
InChI Key: NFJRLVQVZYIBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}PROPANAMIDE is a complex organic compound that features a methoxyphenyl group, a thiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}PROPANAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene group, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(4-METHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.

    Dorzolamide: A thiophene derivative used in the treatment of glaucoma.

Uniqueness

3-(4-METHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-25-19-7-4-17(5-8-19)6-9-21(24)22-12-15-23-13-10-18(11-14-23)20-3-2-16-26-20/h2-5,7-8,16,18H,6,9-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJRLVQVZYIBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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